![molecular formula C14H12Cl2N2O2 B4696620 N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide](/img/structure/B4696620.png)
N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide
Overview
Description
N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide, also known as DCPNE, is a synthetic nicotinamide derivative that has been extensively studied for its potential therapeutic applications. DCPNE has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide in lab experiments is its wide range of therapeutic applications. N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for various research applications. However, one of the major limitations of using N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide. One area of research could focus on the development of more efficient synthesis methods for N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide, which could help to improve its solubility and overall efficacy. Another area of research could focus on the identification of more specific targets for N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide, which could help to improve its selectivity and reduce the risk of side effects. Additionally, further research could be conducted to explore the potential applications of N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide in combination with other therapeutic agents, which could help to enhance its overall efficacy and reduce the risk of drug resistance.
Scientific Research Applications
N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders.
properties
IUPAC Name |
N-[2-(2,3-dichlorophenoxy)ethyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-4-1-5-12(13(11)16)20-8-7-18-14(19)10-3-2-6-17-9-10/h1-6,9H,7-8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWZVWXQSDUELT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCNC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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